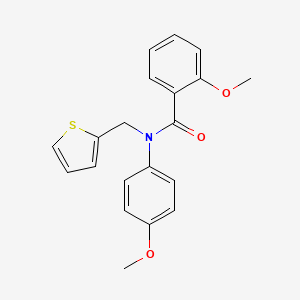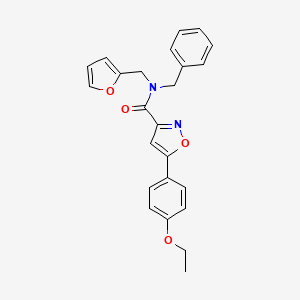![molecular formula C20H29FN2O3S B14984945 N-cycloheptyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984945.png)
N-cycloheptyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-CYCLOHEPTYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cycloheptyl group, a fluorophenyl group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the piperidine intermediate.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached through a sulfonylation reaction, typically using methanesulfonyl chloride as the sulfonylating agent.
Cycloheptyl Group Addition: The cycloheptyl group is introduced through an alkylation reaction, where a cycloheptyl halide reacts with the piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-CYCLOHEPTYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-CYCLOHEPTYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of N-CYCLOHEPTYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-CYCLOHEPTYL-1-[2-(4-FLUOROPHENYL)PYRIMIDIN-4-YL]PIPERIDINE-3-CARBOXAMIDE
- N-CYCLOHEPTYL-2-[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]ACETAMIDE
- N-CYCLOHEPTYL-1-(4-FLUOROBENZOYL)-4-PIPERIDINECARBOXAMIDE
Uniqueness
N-CYCLOHEPTYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H29FN2O3S |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
N-cycloheptyl-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H29FN2O3S/c21-18-9-7-16(8-10-18)15-27(25,26)23-13-11-17(12-14-23)20(24)22-19-5-3-1-2-4-6-19/h7-10,17,19H,1-6,11-15H2,(H,22,24) |
Clé InChI |
DBTUANOXTBWZFP-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B14984863.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984868.png)
![Methyl 2-chloro-5-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B14984874.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide](/img/structure/B14984887.png)
![5-chloro-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14984894.png)
![methyl 2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14984900.png)

![3-butoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14984908.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide](/img/structure/B14984917.png)
![2-(2-methoxyphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14984928.png)
![2-(3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B14984931.png)
![2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B14984937.png)
![N-(3-bromophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984941.png)
